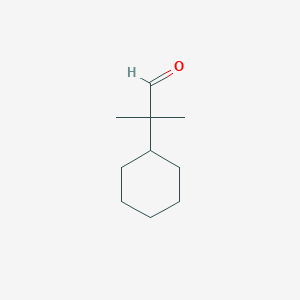
2-Cyclohexyl-2-methylpropanal
描述
2-Cyclohexyl-2-methylpropanal is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a characteristic odor, often described as menthol-like. This compound is a bicyclic aldehyde and is a significant constituent of various essential oils derived from plant species such as peppermint, spearmint, eucalyptus, and lemon balm. It is used as a flavoring agent in the food and beverage industry and as a fragrance in the cosmetic and pharmaceutical industries.
准备方法
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-methylpropanal is synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically yields around 70-80% of the desired product. The compound can also be prepared by the oxidation of 2-cyclohexyl-2-methylpropanol using mild oxidizing agents to avoid overoxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-cyclohexyl-2-methylpropanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclohexyl-2-methylpropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: 2-Cyclohexyl-2-methylpropanoic acid.
Reduction: 2-Cyclohexyl-2-methylpropanol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
2-Cyclohexyl-2-methylpropanal has a wide range of applications in scientific research:
Chemistry: Used as a standard reference material in analytical chemistry to validate analytical methods.
Biology: Studied for its antioxidant, anti-inflammatory, and antibacterial activities.
Medicine: Investigated for its potential anti-cancer properties by inducing apoptosis in cancer cells.
Industry: Utilized as a flavoring agent in the food and beverage industry and as a fragrance in cosmetics and pharmaceuticals.
作用机制
The mechanism by which 2-Cyclohexyl-2-methylpropanal exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell death.
Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Cyclohexanone: A precursor in the synthesis of 2-Cyclohexyl-2-methylpropanal.
2-Cyclohexyl-2-methylpropanol: The reduced form of this compound.
2-Cyclohexyl-2-methylpropanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its dual role as both a flavoring agent and a fragrance, along with its significant biological activities. Its structural features, such as the cyclohexyl and methyl groups, contribute to its distinct properties and applications.
属性
IUPAC Name |
2-cyclohexyl-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELVDAZMRZCTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)
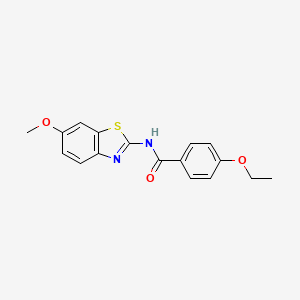
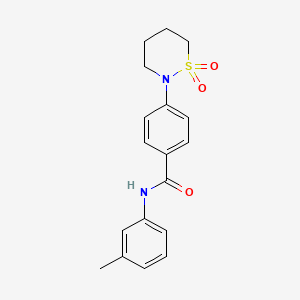
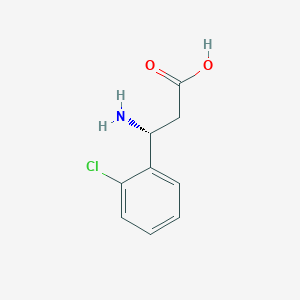
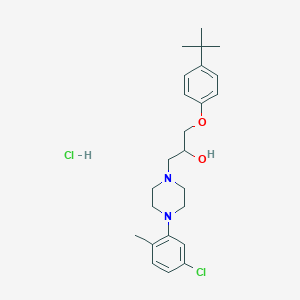
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
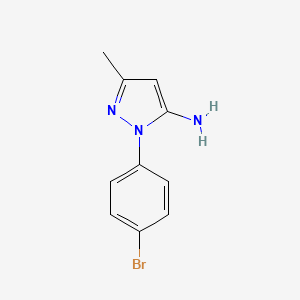

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2376176.png)
